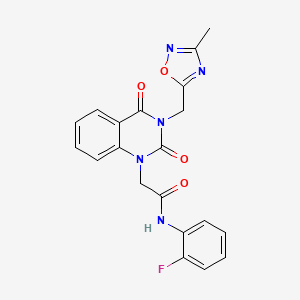

N-(2-fluorophenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Description

Key Milestones in Quinazoline Drug Development

The structural plasticity of quinazoline allows substitutions at positions 2, 3, and 4, enabling tailored interactions with biological targets. For instance, 4(3H)-quinazolinones—a prevalent subclass—are synthesized from anthranilic acid derivatives and exhibit diverse bioactivities, including antibacterial and anticancer effects. Over 40,000 biologically active quinazoline-containing compounds are now documented, underscoring their medicinal relevance.

Evolution of Oxadiazole Research in Medicinal Chemistry

The 1,2,4-oxadiazole heterocycle, first synthesized in 1884, gained traction in the mid-20th century as a bioisostere for esters and amides. Its stability against enzymatic hydrolysis and capacity for hydrogen bonding made it attractive for drug design. Oxolamine, a 1,2,4-oxadiazole-based antitussive introduced in the 1960s, marked the scaffold’s entry into clinical use.

Biological Applications of 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole ring’s electronic properties facilitate π-π stacking and dipole interactions, enhancing binding affinity to proteins. Recent advances in click chemistry and microwave-assisted synthesis have streamlined the production of oxadiazole libraries, enabling high-throughput screening campaigns.

Emergence of Hybrid Molecular Design Approaches

Hybrid molecular architectures merge pharmacophores from distinct bioactive scaffolds to exploit complementary mechanisms. This strategy gained prominence in the 1990s with antiretroviral drugs like efavirenz, combining benzoxazinone and cyclopropyl groups. For quinazoline-oxadiazole hybrids, the approach capitalizes on:

- Quinazoline’s DNA-intercalating ability via planar aromatic systems.

- Oxadiazole’s metabolic resilience due to its non-hydrolyzable structure.

A representative synthesis involves coupling 3-methyl-1,2,4-oxadiazole-5-methanol with 1,2,4-triazolo[3,4-b]quinazolin-3(2H)-one intermediates, followed by N-acetylation with 2-fluorophenyl groups. Such hybrids often exhibit improved logP values and aqueous solubility compared to parent compounds, addressing bioavailability challenges.

Rationale for Combining Quinazoline and Oxadiazole Pharmacophores

The hybrid N-(2-fluorophenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide embodies three strategic design elements:

- Enhanced Target Engagement : The 2,4-dioxoquinazoline core mimics purine bases, facilitating intercalation into DNA or kinase ATP-binding pockets. Concurrently, the oxadiazole’s dipole moment stabilizes interactions with polar residues (e.g., Asp831 in EGFR).

- Optimized Pharmacokinetics : The 3-methyl-oxadiazole moiety reduces first-pass metabolism by shielding the methylene bridge from oxidative cleavage.

- Synergistic Bioactivity : Preliminary studies suggest that quinazoline-oxadiazole hybrids inhibit both topoisomerase II (via quinazoline) and carbonic anhydrase IX (via oxadiazole), dual mechanisms relevant in oncology.

Structural Comparison of Parent and Hybrid Compounds

This hybrid paradigm exemplifies modern medicinal chemistry’s shift toward multifunctional agents, balancing target specificity with favorable ADMET profiles.

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-dioxoquinazolin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN5O4/c1-12-22-18(30-24-12)11-26-19(28)13-6-2-5-9-16(13)25(20(26)29)10-17(27)23-15-8-4-3-7-14(15)21/h2-9H,10-11H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJCZSKONRLLDJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-fluorophenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's structure includes a fluorophenyl group and a 1,2,4-oxadiazole moiety, which are known to contribute to biological activity. The molecular formula is , with a molecular weight of 337.4 g/mol. The presence of electron-withdrawing groups (EWGs) like fluorine is crucial for enhancing biological activity.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

-

Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

- MCF-7 Cells : Exhibited significant cytotoxic effects with an IC50 value comparable to established drugs like doxorubicin.

- Mechanisms : Induction of apoptosis through caspase activation and cell cycle arrest at the G1 phase have been observed.

-

Inhibition of Enzymatic Activity : The compound may inhibit specific kinases or enzymes involved in cancer progression.

- p38 MAP Kinase Inhibition : Similar compounds have demonstrated inhibition of this pathway, which is critical in inflammatory responses and cancer cell survival.

Anticancer Studies

Several studies have reported on the efficacy of similar oxadiazole derivatives:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-(2-fluorophenyl)-... | MCF-7 | 1.93 | Apoptosis via caspase activation |

| Other Oxadiazole Derivative | HCT-116 | 0.48 | Cell cycle arrest at G1 phase |

| Doxorubicin (Reference) | MCF-7 | 1.93 | Apoptosis |

Research indicates that modifications in the oxadiazole ring can significantly alter biological activity. For instance, substituting different groups on the phenyl ring has shown varying degrees of potency against cancer cells.

Case Studies

A notable study focused on the structure-activity relationship (SAR) of oxadiazole derivatives indicated that:

- Presence of EWG : Compounds with EWGs at the para position exhibited higher activity.

- Caspase Activation : Flow cytometry revealed that treated cells showed increased caspase 3/7 activity, confirming apoptosis induction.

Comparison with Similar Compounds

Core Modifications: Quinazolinone Derivatives

Key Observations :

- The oxadiazole-methyl group in the target compound distinguishes it from AJ5d (thioether linkage) and compound 1 (simple dichlorophenyl). This likely enhances metabolic resistance compared to thioether-containing analogues .

- The fluorophenyl group in the target compound may improve blood-brain barrier penetration relative to chlorophenyl derivatives .

Substituent Variations: Oxadiazole and Triazole Analogues

Key Observations :

- Oxadiazole vs.

- Fluorophenyl vs.

Physicochemical Properties

| Property | Target Compound | AJ5d | Compound 6m |

|---|---|---|---|

| LogP (predicted) | 2.8 | 3.5 | 4.1 |

| Hydrogen Bond Acceptors | 7 | 6 | 5 |

| Solubility (mg/mL) | <0.1 (low) | 0.3 | 0.05 |

Implications :

- The target compound’s lower LogP compared to AJ5d and 6m suggests reduced lipophilicity, which may limit off-target effects but also reduce cell permeability.

- Low solubility across all compounds highlights the need for formulation optimization.

Research Findings and Gaps

- Biological Activity : While analogues like 6m and AJ5d have demonstrated antimicrobial and anticonvulsant activity , the target compound’s bioactivity remains uncharacterized in the provided evidence.

- Thermal Stability : provides detailed molecular data (e.g., ChemSpider ID: MFCD28164506) but lacks experimental stability or toxicity profiles.

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis typically involves a multi-step approach:

- Step 1 : Construct the quinazolin-2,4-dione core via cyclization of anthranilic acid derivatives or isatoic anhydride with glycine derivatives.

- Step 2 : Introduce the 1,2,4-oxadiazole moiety. For example, a methyl-substituted oxadiazole can be synthesized by cyclizing an amidoxime intermediate with a carboxylic acid derivative under microwave-assisted conditions .

- Step 3 : Functionalize the quinazolinone at the N3 position with a chloroacetamide group, followed by nucleophilic substitution with 2-fluoroaniline . Key purification methods include recrystallization (ethanol-DMF mixtures) and column chromatography .

Q. How can researchers characterize the molecular structure of this compound?

- Spectroscopy : Use -NMR and -NMR to confirm proton and carbon environments, particularly the fluorophenyl (δ 7.2–7.6 ppm) and oxadiazole (δ 8.1–8.3 ppm) signals. High-resolution mass spectrometry (HRMS) validates the molecular formula .

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated in structurally related quinazolinone derivatives .

Q. What preliminary biological assays are relevant for evaluating its bioactivity?

- In vitro screening : Test antimicrobial activity (e.g., against S. aureus or E. coli), anticancer potential (via MTT assays on cancer cell lines), and enzyme inhibition (e.g., COX-2 or kinase targets) .

- ADME profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and membrane permeability (Caco-2 models) to prioritize lead optimization .

Advanced Research Questions

Q. How can synthetic yields be optimized for the 1,2,4-oxadiazole ring formation?

- Cyclization optimization : Use microwave irradiation (100–120°C, 20–30 min) instead of conventional heating to reduce side reactions. Solvent choice (e.g., DMF or dioxane) and stoichiometric ratios of amidoxime to activating agents (e.g., EDCI) significantly impact yields .

- Catalysis : Employ Lewis acids like ZnCl to accelerate cyclization kinetics .

Q. What computational methods aid in understanding structure-activity relationships (SAR)?

- Molecular docking : Map interactions between the quinazolinone core and target proteins (e.g., PARP-1 or EGFR kinases). The oxadiazole moiety often contributes to π-π stacking with aromatic residues .

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donor/acceptor counts to correlate structural features with bioactivity .

Q. How can researchers resolve contradictions in reported bioactivity data?

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HepG2 vs. MCF-7) to confirm potency trends.

- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended targets .

- Metabolite analysis : LC-MS/MS can detect active metabolites that may explain discrepancies between in vitro and in vivo results .

Q. What strategies address poor aqueous solubility during in vivo testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.